molecular formula C5H3F2NO3 B2890435 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1627894-70-5

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2890435
CAS No.: 1627894-70-5
M. Wt: 163.08
InChI Key: PCMYMMDQSRAGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods utilize advanced difluoromethylation reagents and optimized reaction conditions to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a valuable building block in the design of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Methyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Chloromethyl)-1,3-oxazole-4-carboxylic acid

Uniqueness

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMYMMDQSRAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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